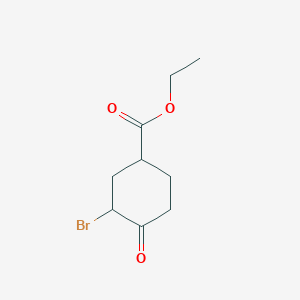

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOWSOGBQMBHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512926 | |

| Record name | Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39086-05-0 | |

| Record name | Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-bromo-4-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for Cellular and Drug Development Research

A Note on Chemical Identification: The initial CAS number provided (39086-05-0) corresponds to Ethyl 3-bromo-4-oxocyclohexanecarboxylate, a chemical intermediate. However, the context of the request, focusing on drug development, signaling pathways, and experimental workflows for researchers, strongly indicates an interest in the widely used cell viability reagent, MTT. The correct CAS number for MTT is 298-93-1. This guide will focus exclusively on MTT.

Introduction: The Central Role of MTT in Assessing Cell Viability

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly known as MTT, is a yellow tetrazolium salt that has become an indispensable tool in cell biology and drug discovery.[1][2] Its primary application is in colorimetric assays for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3] The simplicity, reliability, and cost-effectiveness of the MTT assay have made it a cornerstone for high-throughput screening of potential therapeutic compounds and for fundamental research into cellular health.[4][5]

The fundamental principle of the MTT assay lies in the enzymatic conversion of the water-soluble yellow MTT into a water-insoluble purple formazan.[2][4][6] This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[2][3][6] Consequently, the amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4]

Core Properties of MTT

A comprehensive understanding of the physicochemical properties of MTT is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 298-93-1 | |

| Molecular Formula | C₁₈H₁₆BrN₅S | [5][7] |

| Molecular Weight | 414.32 g/mol | [5] |

| Appearance | Yellow solid | [5] |

| Solubility | Soluble in water (up to 10 mg/mL), ethanol (20 mg/mL), and buffered salt solutions/culture media (5 mg/mL).[8] | |

| Storage | Store at -20°C, protected from light. The solution is stable for at least 6 months under these conditions.[8] |

Mechanism of Action: The Cellular Conversion of MTT to Formazan

The utility of the MTT assay is entirely dependent on the biochemical processes within viable cells. The reduction of the tetrazolium ring in MTT is a hallmark of metabolic activity.

The Process:

-

Cellular Uptake: MTT, being a positively charged molecule, can readily penetrate the cell and mitochondrial membranes of viable cells.[9]

-

Enzymatic Reduction: Within the mitochondria, NAD(P)H-dependent oxidoreductases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT.[6] This enzymatic reaction reduces the yellow MTT to a purple, water-insoluble crystalline product called formazan.[4][6]

-

Intracellular Accumulation: The formazan crystals accumulate within the cells.[10]

-

Solubilization and Quantification: To quantify the amount of formazan, a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the crystals, resulting in a colored solution.[2][10] The absorbance of this solution is then measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[2]

The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[4]

Caption: Cellular conversion of MTT to formazan.

Experimental Protocol: A Step-by-Step Guide to the MTT Assay

This protocol provides a generalized framework for performing an MTT assay. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation:

-

MTT Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS).[8] Mix thoroughly by vortexing or sonication.[8] Sterilize the solution by passing it through a 0.2 µm filter.[8][10] Store at -20°C, protected from light.[8]

-

Solubilization Solution: A common solubilizing agent is DMSO.[1] Alternatively, a solution of 4 mM HCl, 0.1% NP40 in isopropanol can be used.[8]

Assay Procedure for Adherent Cells:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).[3]

-

Compound Treatment: Treat the cells with the test compounds at various concentrations and incubate for the desired exposure time.[10] Include appropriate controls (e.g., vehicle-treated cells, untreated cells).

-

Addition of MTT: After the treatment period, carefully aspirate the culture medium.[8] Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[8]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

-

Solubilization of Formazan: After incubation, add 150 µL of the solubilization solution (e.g., DMSO) to each well.[8]

-

Shaking: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Gentle pipetting up and down may also be necessary.[6]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[1][6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6] The plate should be read within 1 hour of adding the solubilization solution.[8]

Data Analysis:

-

Background Subtraction: Average the absorbance readings for each sample and subtract the average absorbance of the background control wells (media and MTT solution without cells).[8]

-

Calculation of Cell Viability: Express the results as a percentage of the control (untreated or vehicle-treated cells). The amount of absorbance is proportional to the number of viable cells.[8]

Sources

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT assay - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. biotium.com [biotium.com]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | C18H16BrN5S | CID 64965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. mdpi.com [mdpi.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Whitepaper: Synthesis, Characterization, and Application of Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Executive Summary

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate (CAS: 39086-05-0) is a critical organic building block utilized extensively in medicinal chemistry and advanced synthetic workflows[1]. Characterized by its dual-functional nature—an alpha-bromo ketone and an ethyl ester—this compound serves as a highly reactive intermediate for constructing complex heterocyclic scaffolds, such as benzothiazole derivatives[2]. This whitepaper provides an authoritative technical guide on its physicochemical properties, mechanistic synthesis, and downstream applications in drug development.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in various solvent systems, planning purification steps, and mapping its reactivity profile[3].

Table 1: Key Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-bromo-4-ketocyclohexanecarboxylic acid ethyl ester[4] |

| CAS Number | 39086-05-0[1] |

| Molecular Formula | C9H13BrO3[3] |

| Molecular Weight | 249.104 g/mol [3] |

| Monoisotopic Mass | 248.00481 g/mol [3] |

| Topological Polar Surface Area (TPSA) | 43.4 Ų[3] |

| Hydrogen Bond Acceptors | 3[3] |

| Rotatable Bonds | 3[3] |

Structural Causality: The molecule possesses stereocenters at the C1 and C3 positions of the cyclohexane ring, leading to potential diastereomeric mixtures. The presence of the highly electronegative bromine atom adjacent to the carbonyl group (alpha-bromo ketone) significantly increases the electrophilicity of the alpha-carbon, making it highly susceptible to targeted nucleophilic attack in heterocycle synthesis.

Mechanistic Synthesis Pathway

The synthesis of this compound relies on the kinetically controlled alpha-bromination of Ethyl 4-oxocyclohexanecarboxylate. As an Application Scientist, it is crucial to understand why specific conditions are chosen rather than merely following the recipe.

Experimental Protocol (Self-Validating System)

The following procedure is adapted from established literature standards (e.g., US Patent 04219657)[4]:

-

Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 25.5 g of 4-ketocyclohexanecarboxylic acid ethyl ester in 450 mL of anhydrous ether[4]. Causality: Anhydrous ether is selected to prevent trace water from reacting with bromine to form hypobromous acid, which would lead to undesired oxidation or hydroxylation side-reactions.

-

Thermal Control: Cool the solution to -10°C[4]. Causality: Alpha-bromination is an exothermic process. Maintaining a sub-zero temperature ensures strict kinetic control, suppressing over-bromination (polybromination) and maintaining regioselectivity.

-

Bromination: Add 24 g of elemental bromine (Br2) dropwise over a period of 45 minutes[4]. Causality: Dropwise addition prevents localized heating and controls the steady generation of the enol intermediate, which is the rate-determining step before rapid bromonium ion capture.

-

Aqueous Quench & Wash: Wash the resulting colorless solution with 3 × 100 mL of distilled water[4].

-

Neutralization: Wash the organic layer with 2 × 50 mL of 5% sodium bicarbonate (NaHCO3) solution, followed by a final 2 × 100 mL water wash[4]. Causality: The bromination generates hydrobromic acid (HBr) as a stoichiometric byproduct. The NaHCO3 wash neutralizes residual HBr, preventing acid-catalyzed degradation or unwanted transesterification of the ethyl ester during concentration.

-

Desiccation & Concentration: Dry the ether solution over anhydrous magnesium sulfate (MgSO4) and remove the solvent on a steam bath[4].

-

Yield: The process typically yields ~37 g of crude 3-bromo-4-ketocyclohexanecarboxylic acid ethyl ester[4].

Figure 1: Experimental workflow for the alpha-bromination of ethyl 4-oxocyclohexanecarboxylate.

Applications in Drug Development & Medicinal Chemistry

In drug development, bifunctional molecules like this compound are highly prized. The distinct reactivity of its two functional groups allows for orthogonal modifications[2].

-

Heterocycle Synthesis: The alpha-bromo ketone is a classic precursor for the Hantzsch thiazole synthesis. By reacting with thioamides or thioureas, it rapidly forms 2-aminothiazole derivatives. These scaffolds are ubiquitous in medicinal chemistry, often serving as core pharmacophores for kinase inhibitors and anti-inflammatory agents.

-

Linker Attachment: The ethyl ester serves as a protected carboxyl synthon. Post-heterocycle formation, the ester can undergo base-catalyzed saponification to yield a free carboxylic acid, which can then be coupled with amines via standard amide coupling reagents (e.g., HATU, EDC) to attach targeting ligands or optimize pharmacokinetic properties.

Figure 2: Bifunctional reactivity profile of the compound in drug design workflows.

Analytical Validation (Quality Control)

To ensure the trustworthiness of the synthesized batch before downstream application, rigorous analytical validation is required:

-

Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly diagnostic isotopic signature. The mass spectrum will display a characteristic 1:1 doublet for the molecular ion peak [M]+ and [M+2]+ at m/z ~248 and 250, corresponding to the ^79Br and ^81Br isotopes, respectively.

-

Nuclear Magnetic Resonance (1H NMR): The success of the bromination is confirmed by the appearance of a downfield-shifted proton signal (typically between 4.2 - 4.8 ppm) corresponding to the CH-Br proton. The integration of this peak relative to the ethyl ester protons (quartet at ~4.1 ppm and triplet at ~1.2 ppm) confirms the purity and mono-bromination state of the product.

References[1] Title: this compound, min 97%, 10 grams | Source: CP Lab Safety | URL:Link[3] Title: ethyl 3-bromo-4-oxocyclohexanecarboxylate 39086-05-0 wiki | Source: Guidechem | URL:Link[4] Title: Synthesis of (A) 3-bromo-4-ketocyclohexanecarboxylic acid ethyl ester | Source: PrepChem | URL:Link[2] Title: EP0021940B1 - Nouveaux dérivés aminés du benzothiazole, leur procédé de préparation et leur application en thérapeutique | Source: Google Patents | URL:Link

Sources

Technical Monograph: Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Executive Summary & Chemical Identity

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate is a specialized halogenated alicyclic intermediate used primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients, including dopamine agonists and tetracyclic diterpenes. Its structural utility lies in the orthogonal reactivity of its functional groups: the electrophilic

Digital Chemical Identifiers

The following identifiers are verified for the racemic mixture of diastereomers.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 39086-05-0 |

| Molecular Formula | |

| Molecular Weight | 249.10 g/mol |

| SMILES | CCOC(=O)C1CCC(=O)C(Br)C1 |

| InChI String | InChI=1S/C9H13BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-7H,2-5H2,1H3 |

| InChIKey | IGOWSOGBQMBHIY-UHFFFAOYSA-N |

Synthetic Architecture

The synthesis of this compound is classically achieved via the regioselective

Mechanistic Rationale

The reaction relies on the acid-catalyzed enolization of the ketone. Although the starting material (ethyl 4-oxocyclohexanecarboxylate) has two

-

Thermodynamic Control: The reaction is typically conducted at low temperatures (-10°C to 0°C) to prevent polybromination (dibromination at C3 and C5) and to minimize the formation of elimination byproducts (enones) in situ.

-

Solvent Choice: Anhydrous ether or dichloromethane is preferred to solubilize the organic reactants while allowing the hydrogen bromide (HBr) byproduct to be scavenged or removed.

Experimental Protocol

Note: This protocol involves the handling of bromine (

Reagents:

-

Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)[1]

-

Bromine (

) (1.0 equiv) -

Anhydrous Diethyl Ether (Solvent)

-

Saturated

(Quenching)

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with ethyl 4-oxocyclohexanecarboxylate dissolved in anhydrous ether (approx. 15-20 mL per gram of substrate).

-

Cooling: Cool the solution to -10°C using an ice/salt bath. This is critical to kinetic control.

-

Addition: Add elemental bromine dropwise over 45–60 minutes. The rate should be slow enough to maintain the internal temperature below 0°C.

-

Visual Cue: The red-brown color of bromine should dissipate rapidly upon contact with the solution, indicating consumption.

-

-

Workup: Once addition is complete and the solution is colorless/pale yellow, wash the organic layer sequentially with:

-

Cold water (

) -

Saturated

( -

Brine (

).

-

-

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporation) at low temperature (<40°C) to prevent thermal elimination of HBr.

Synthesis Workflow Visualization

Figure 1: Synthetic workflow for the regioselective bromination of ethyl 4-oxocyclohexanecarboxylate.

Reactivity Profile & Downstream Applications

The value of this molecule lies in its reactivity as an

Key Reaction Pathways[2]

-

Dehydrobromination (Elimination): Treatment with a weak base (e.g., pyridine, quinoline, or LiBr/Li2CO3) effects the elimination of HBr to yield Ethyl 4-oxocyclohex-2-enecarboxylate . This

-unsaturated ketone is a potent Michael acceptor and a dienophile for Diels-Alder cycloadditions. -

Favorskii Rearrangement: Under strong alkoxide conditions,

-halo ketones can undergo ring contraction (Favorskii rearrangement) to form cyclopentane derivatives, although this pathway competes with simple substitution depending on steric factors. -

Nucleophilic Substitution: The C3-Br bond is susceptible to

displacement by thiols, azides, or amines, allowing for the introduction of heteroatoms at the 3-position.

Application Logic Visualization

Figure 2: Primary reactivity pathways and downstream pharmaceutical utility.

Stereochemical Considerations

The commercial supplies of CAS 39086-05-0 are typically racemic mixtures of diastereomers .

-

Chiral Centers: C1 (ester attachment) and C3 (bromine attachment).

-

Diastereomers: The relationship between the C1-ester and C3-bromide can be cis or trans.

-

Implication: In drug discovery, resolution of these isomers is often required post-synthesis. However, if the next step is elimination to the enone (destroying the C3 chiral center), the stereochemistry at C3 becomes irrelevant, simplifying the workflow.

Safety and Handling Guidelines

-

Lachrymator: Like many

-halo ketones, this compound is a potent lachrymator (tear gas agent). It must be handled strictly within a fume hood. -

Skin/Eye Irritant: Causes severe irritation.[2] Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The compound is sensitive to moisture and light, which can accelerate decomposition and darkening.

References

-

PrepChem. (n.d.). Synthesis of 3-bromo-4-ketocyclohexanecarboxylic acid ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12917737, Ethyl 3-bromo-4-oxocyclohexanecarboxylate. Retrieved from [Link]

-

Mamaghani, M., et al. (2008).[3] A Facile and Efficient Route to the Synthesis of Ethyl 3-Oxo-Cyclohexene-1-Carboxylate as a Valuable Synthetic Intermediate. Asian Journal of Chemistry. Retrieved from [Link]

Sources

Technical Guide: Impurity Profiling of Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

The following technical guide details the impurity profile, genesis, and control strategies for Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate , a critical intermediate in the synthesis of fused heterocyclic pharmaceutical ingredients (APIs).

Executive Summary & Compound Profile

This compound (CAS: 39086-05-0) is a functionalized cyclohexane scaffold employed primarily in the synthesis of tetrahydrobenzothiazoles (via Hantzsch condensation) and tetrahydrocarbazoles (via Fischer indole synthesis).

As an

Core Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 249.10 g/mol |

| Key Functionality | |

| Stereochemistry | Mixture of cis and trans diastereomers (racemic) |

Synthetic Origin & Impurity Genesis

The commercial synthesis of this intermediate typically proceeds via the

The Reaction Pathway

The mechanism involves the acid-catalyzed enolization of the C4 ketone, followed by electrophilic attack by bromine (

Key Impurity Vectors:

-

Incomplete Conversion: Residual starting material.

-

Over-Bromination: The inductive effect of the first bromine atom deactivates the

-position, but under forcing conditions or poor mixing, dibromination occurs at C5. -

Elimination (Thermolysis): The product is thermally labile. Elimination of HBr yields the conjugated enone.

-

Hydrolysis: Moisture ingress attacks the ester linkage.

Visualization: Impurity Genesis Workflow

The following diagram illustrates the mechanistic divergence leading to specific impurities.

Figure 1: Mechanistic pathway showing the genesis of critical impurities from the bromination of ethyl 4-oxocyclohexane-1-carboxylate.

Detailed Impurity Profile

The following table categorizes the most prevalent impurities found in commercial lots.

| Code | Common Name | Structure Description | Origin | Risk Factor |

| IMP-A | Starting Material | Ethyl 4-oxocyclohexane-1-carboxylate | Incomplete reaction stoichiometry. | Low: Inert in many subsequent couplings, but lowers potency. |

| IMP-B | Dibromo Adduct | Ethyl 3,5-dibromo-4-oxocyclohexane-1-carboxylate | Excess brominating agent or localized hot-spots during addition. | High: Can lead to complex side-products in heterocycle synthesis. |

| IMP-C | Enone (Elimination) | Ethyl 4-oxocyclohex-2-ene-1-carboxylate | Thermal degradation or base-catalyzed elimination of HBr. | Critical: Michael acceptor; potential genotoxic impurity (PGI). |

| IMP-D | Acid Derivative | 3-bromo-4-oxocyclohexane-1-carboxylic acid | Hydrolysis of the ethyl ester due to moisture. | Medium: Alters solubility; interferes with base-catalyzed steps. |

| IMP-E | Aromatized Species | Ethyl 4-hydroxybenzoate derivatives | Oxidative aromatization under harsh acidic stress. | Low: Rare under standard storage conditions. |

Deep Dive: The Elimination Risk (IMP-C)

The transformation of the target molecule into IMP-C is the primary stability concern.

-

Mechanism: E1cB or E2 elimination of HBr.

-

Trigger: Elevated temperatures (>40°C) or presence of weak bases (even traces of water/alcohol can facilitate this over time).

-

Consequence: The resulting enone is a Michael acceptor. In drug synthesis, this species can alkylate nucleophilic residues on proteins or DNA, flagging it as a potential mutagenic impurity (PMI) that requires tight control (often < ppm levels).

Analytical Strategy & Detection

Due to the thermal instability of the target, GC-MS is often unsuitable as it can artificially generate IMP-C (Enone) inside the injection port. HPLC is the gold standard for purity assessment.

Recommended HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the

-bromo ketone). -

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 210 nm (Ester) and 254 nm (Enone enhancement).

-

Note: Avoid methanolic solvents if possible, as transesterification can occur over long run times.

NMR Signature for Verification

-

Target (3-Bromo): Look for the

-proton multiplet at -

IMP-A (SM): Absence of signal > 3.0 ppm (except ester quartet).

-

IMP-C (Enone): Distinct alkene protons at

6.0–7.0 ppm .

Handling, Stabilization & Remediation

Proper handling is essentially a method of impurity control.

Storage Protocols

-

Temperature: Store at -20°C . At room temperature, the compound slowly turns brown/black due to HBr release and polymerization.

-

Atmosphere: Argon or Nitrogen blanket is mandatory. Oxygen accelerates radical degradation.

-

Additives: Commercial samples may contain trace acid scavengers (e.g., epoxides or solid carbonates) to neutralize evolved HBr, though this is rare for intermediates intended for GMP synthesis.

Remediation (Purification)

If a batch degrades:

-

Do NOT Distill: The boiling point is too high; thermal elimination will convert the bulk to the enone (IMP-C).

-

Recrystallization: feasible if the compound is solid (often low-melting). Solvents: Hexane/EtOAc mixtures.

-

Chromatography: Rapid silica gel filtration (Flash chromatography).

-

Warning: Silica is slightly acidic/polar and can catalyze elimination. Use neutral alumina or buffered silica if recovery is low.

-

Decision Logic for Quality Control

Figure 2: Quality Control Decision Tree for commercial lots of this compound.

References

-

Synthesis & Reactivity of

-Bromo Ketones:-

Advanced Organic Chemistry: Part B: Reactions and Synthesis, Carey, F. A.; Sundberg, R. J., 5th Edition.[1] (General reactivity context).

-

- Product Specification & Impurity Data

-

Precursor Data (Ethyl 4-oxocyclohexane-1-carboxylate)

-

PubChem Compound Summary for CID 317638, National Center for Biotechnology Information (2025). Available at: [Link]

-

- Pharmaceutical Relevance (Triptan Synthesis Context)

Sources

Methodological & Application

Synthesis of ethyl 3-bromo-4-oxocyclohexane-1-carboxylate from ethyl 4-oxocyclohexanecarboxylate

Executive Summary

This application note details the protocol for the regioselective

This transformation is a critical intermediate step in the synthesis of aminothiazole-based pharmaceutical scaffolds (via Hantzsch synthesis) and rigidified bicyclic systems. The protocol prioritizes the Bromine (

key Reaction Scheme

Figure 1: General reaction scheme for the monobromination. Note that the starting material possesses a plane of symmetry which is broken upon bromination, resulting in a racemic mixture of diastereomers.

Strategic Analysis & Chemical Logic

Regioselectivity and Stereochemistry

The starting material, ethyl 4-oxocyclohexanecarboxylate, possesses a plane of symmetry passing through C1 and C4. Consequently, the

-

Monobromination: Introduction of a bromine atom at C3 creates two chiral centers (C1 and C3). The product is obtained as a mixture of diastereomers (cis/trans relative to the ester and bromide).

-

Thermodynamics: The reaction proceeds via an acid-catalyzed enol intermediate. The bromine attacks the enol anti-parallel to the developing carbonyl bond.

-

Challenge: The primary challenge is preventing over-bromination to the 3,5-dibromo species or elimination to the

-unsaturated ketone (ethyl 4-oxocyclohex-2-enecarboxylate).

Reagent Selection

| Reagent | Pros | Cons | Context |

| High atom economy, scalable, rapid kinetics. | Hazardous handling, requires precise temp control. | Preferred for >10g scale. | |

| NBS / | Solid reagent (easier handling), milder conditions. | Poor atom economy (succinimide waste), higher cost. | Preferred for <1g scale. |

| High regioselectivity. | Heterogeneous reaction, difficult workup (copper waste). | Specialized applications only. |

Mechanistic Pathway[1]

Understanding the mechanism is vital for troubleshooting yield issues. The reaction is autocatalytic ; the byproduct HBr catalyzes the enolization of the remaining ketone.

Figure 2: Acid-catalyzed halogenation mechanism. The generation of HBr accelerates the reaction, necessitating careful thermal management in the latter half of the addition.

Detailed Protocol: Bromine/Acetic Acid Method

Safety Warning: Elemental bromine is highly corrosive and toxic. Work must be performed in a functioning fume hood.[1] Wear double nitrile gloves and a face shield. Have sodium thiosulfate solution ready for spill neutralization.

Materials

-

Substrate: Ethyl 4-oxocyclohexanecarboxylate (1 equiv.)

-

Reagent: Bromine (

) (1.0 equiv.) -

Solvent: Glacial Acetic Acid (AcOH) or Diethyl Ether (

) -

Catalyst: 33% HBr in AcOH (0.05 equiv.) - Optional, to initiate reaction.

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HBr gas.

-

Solvation: Dissolve ethyl 4-oxocyclohexanecarboxylate (e.g., 17.0 g, 100 mmol) in Glacial Acetic Acid (50 mL) or

(100 mL).-

Note: Ether allows for easier workup but requires strict temperature control (

). Acetic acid is better for solubilizing the intermediate enol but requires aqueous extraction later.

-

-

Initiation: Add catalytic HBr in AcOH (approx. 0.5 mL). Cool the solution to

using an ice/water bath. -

Bromination:

-

Prepare a solution of Bromine (16.0 g, 5.15 mL, 100 mmol) in 20 mL of the chosen solvent.

-

Add the bromine solution dropwise over 45–60 minutes.

-

Critical Process Parameter (CPP): The solution should decolorize (orange

clear) before the next drop hits. If color accumulates, stop addition and allow the reaction to "catch up." -

Maintain internal temperature

.

-

-

Completion: After addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Validation: Check TLC (Hexane/EtOAc 4:1). Stain with KMnO4 or Anisaldehyde. The product is less polar than the starting material.

-

-

Workup:

-

Pour the reaction mixture into ice-cold water (200 mL).

-

Extract with Diethyl Ether or Ethyl Acetate (

mL). -

Neutralization: Wash the combined organic layers with Saturated

solution carefully (CO2 evolution!) until the aqueous layer is pH 8. -

Wash with Saturated NaCl (Brine).

-

Dry over Anhydrous

or

-

-

Isolation: Filter and concentrate under reduced pressure (Rotovap) at

.-

Caution: Do not heat excessively;

-bromo ketones are thermally labile.

-

-

Purification: The resulting oil is often pure enough (>90%) for subsequent steps (e.g., Hantzsch synthesis). If high purity is required, perform flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Alternative Protocol: NBS Method (Bench Scale)

For small-scale synthesis (<1g) or when liquid bromine is unavailable.

-

Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in

or Benzene (or less toxic Cyclohexane/DCM). -

Add N-Bromosuccinimide (NBS) (1.05 eq).

-

Add p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or Ammonium Acetate (

). -

Reflux for 2–4 hours.

-

Cool, filter off the precipitated succinimide.

-

Wash filtrate with water and brine, dry, and concentrate.

Quality Control & Data Analysis

Expected Analytical Data

| Test | Expected Result | Interpretation |

| Appearance | Pale yellow to orange oil | Darkening indicates decomposition/elimination. |

| TLC ( | Higher than SM | Halogenation decreases polarity relative to ketone. |

| GC-MS / LC-MS | M+ = 248/250 (1:1 ratio) | Characteristic Bromine isotope pattern ( |

| 1H-NMR | The |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Poly-bromination | Excess | Improve stirring; dilute |

| No Reaction | Enolization not initiating. | Add catalytic HBr or Acetyl Chloride; slightly warm to RT to start, then cool. |

| Elimination Product | Basic workup too harsh or heat exposure. | Use dilute bicarbonate; keep rotovap bath |

References

-

General Procedure for Alpha-Bromination

-

Organic Syntheses, Coll.[1] Vol. 6, p. 193 (1988); Vol. 55, p. 24 (1976). (General methodology for cyclohexanone bromination).

-

-

Hantzsch Thiazole Synthesis Context

-

Reagent Properties & Safety

- PubChem CID 317638 (Ethyl 4-oxocyclohexanecarboxyl

-

Commercial Availability & CAS Verification

-

This compound (CAS 39086-05-0).[3]

-

Sources

Using ethyl 3-bromo-4-oxocyclohexane-1-carboxylate in Hantzsch thiazole synthesis

This Application Note provides a comprehensive technical guide for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiazole-6-carboxylate utilizing ethyl 3-bromo-4-oxocyclohexane-1-carboxylate as the key electrophile in a Hantzsch thiazole condensation.

This protocol is designed for medicinal chemists and process development scientists focusing on tetrahydrobenzothiazole scaffolds, which are critical pharmacophores in dopamine agonists (e.g., Pramipexole) and adenosine receptor modulators.

Introduction & Scientific Rationale

The Hantzsch thiazole synthesis is a powerful method for constructing thiazole rings by condensing

This specific transformation is of high value in drug discovery because the resulting scaffold mimics the ergoline structure found in dopamine agonists but lacks the metabolic liabilities of the indole system.

Mechanistic Pathway

The reaction proceeds via a cascade mechanism:

-

Nucleophilic Attack: The sulfur atom of the thiourea attacks the

-carbon (C3) bearing the bromine, displacing the halide (S_N2). -

Condensation: The nitrogen of the isothiourea intermediate attacks the carbonyl carbon (C4).

-

Dehydration: Loss of water drives the formation of the aromatic thiazole ring, fusing it to the cyclohexane backbone.

Regiochemical Considerations

The starting material, ethyl 4-oxocyclohexane-1-carboxylate, is symmetric regarding positions 3 and 5. Monobromination breaks this symmetry, placing the bromide at C3. The subsequent Hantzsch closure is regioselective: the sulfur atom bonds to C3, and the nitrogen to C4. This places the ethyl ester at position 6 of the final tetrahydrobenzothiazole ring system.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| This compound | 249.01 | 1.0 | Substrate ( |

| Thiourea | 76.12 | 1.1 - 1.2 | Thioamide Source |

| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium (0.5 M) |

| Sodium Bicarbonate (sat. aq.) | 84.01 | Excess | Neutralization (Workup) |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (10.0 g, 40.1 mmol) in absolute ethanol (80 mL).

-

Addition: Add thiourea (3.36 g, 44.1 mmol, 1.1 equiv) in a single portion.

-

Note: Thiourea may not dissolve immediately; it will go into solution upon heating.

-

-

Activation: Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring.

Phase 2: Reaction Monitoring

-

Duration: Maintain reflux for 2–4 hours.

-

IPC (In-Process Control): Monitor consumption of the bromo-ketone by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

-

Target: Disappearance of the starting material peak (

) and appearance of the polar, UV-active product ( -

Observation: The product often precipitates as the hydrobromide salt (HBr) during the reaction as a white or off-white solid.

-

Phase 3: Workup & Isolation

The product exists as the HBr salt in the reaction mixture. Two isolation paths are available depending on the desired form.[2]

Path A: Isolation as Free Base (Recommended for Analytics)

-

Concentrate the reaction mixture under reduced pressure to remove most ethanol (approx. 20% volume remaining).

-

Dilute the residue with water (50 mL).

-

Slowly add saturated aqueous

while stirring until pH -

The free base will precipitate. Cool the mixture to 0–5°C for 30 minutes.

-

Filter the solid, wash with cold water (2 x 20 mL) and cold diethyl ether (1 x 10 mL).

-

Dry under vacuum at 45°C.

Path B: Isolation as HBr Salt (Recommended for Storage)

-

Cool the reaction mixture to 0°C.

-

Filter the precipitated solid directly.

-

Wash with cold ethanol (10 mL) followed by diethyl ether.

-

Recrystallize from Ethanol/Water if purification is needed.

Process Visualization

The following diagram illustrates the synthetic workflow and the mechanistic logic.

Figure 1: Synthetic workflow from the keto-ester precursor to the final tetrahydrobenzothiazole scaffold.

Characterization & Data Analysis

Confirm the structure of Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiazole-6-carboxylate using the following diagnostic signals.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO- | ||

| Ethyl ester | ||

| Allylic/Benzylic protons at C4 and C7 (adjacent to thiazole). | ||

| Ethyl ester | ||

| 13C NMR | Thiazole C2 (attached to amino). | |

| Carbonyl of the ester. | ||

| Mass Spec | Consistent with formula |

Troubleshooting & Optimization

Common Issues

-

Aromatization: If the reaction is run at excessive temperatures (>100°C) or in the presence of oxidants, the cyclohexane ring may partially aromatize to the benzothiazole. Solution: Maintain strictly inert atmosphere if oxidation is observed, though Hantzsch conditions are generally reducing/neutral.

-

Hydrolysis: The ethyl ester is stable under neutral reflux, but prolonged exposure to strong acid (HBr buildup) and water can lead to the carboxylic acid. Solution: Do not add water until the workup phase. Use absolute ethanol.

-

Regioisomers: While rare for this substrate, migration of the bromine can occur if the intermediate is stored too long. Solution: Use the bromo-ketone immediately after synthesis or store at -20°C.

Safety

- -Haloketones are potent lachrymators and skin irritants. Handle strictly in a fume hood.

-

Thiourea is a suspected carcinogen. Wear nitrile gloves and particulate masks when weighing.

References

-

PrepChem. "Synthesis of 3-bromo-4-ketocyclohexanecarboxylic acid ethyl ester." PrepChem.com. Available at: [Link] (Accessed via search context 1.1).

- Schneider, C. S., & Mierau, J. "Dopamine Autoreceptor Agonists: Resolution and Pharmacological Activity of 2,6-Diaminotetrahydrobenzothiazole and an Aminothiazole Analogue of Apomorphine." Journal of Medicinal Chemistry, 1987, 30(3), 494–498. (Foundational chemistry for Pramipexole-like scaffolds).

- Google Patents. "Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole." WO2004041797A1.

-

Organic Syntheses. "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate." Org.[1][3][4][5][6][7] Synth. 2018, 95, 425-438. Available at: [Link] (Analogous bromination conditions).

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 7. elar.urfu.ru [elar.urfu.ru]

Application Notes and Protocols: Dehydrobromination of Ethyl 3-Bromo-4-oxocyclohexane-1-carboxylate for the Synthesis of Enones

Introduction

α,β-Unsaturated ketones, or enones, are pivotal intermediates in organic synthesis, finding extensive application in the pharmaceutical industry for the construction of complex molecular architectures. Their value stems from the conjugated system which allows for a variety of chemical transformations, including Michael additions and Diels-Alder reactions. A common and effective method for the synthesis of enones is the dehydrobromination of α-bromo ketones.[1][2] This application note provides a detailed guide for the dehydrobromination of ethyl 3-bromo-4-oxocyclohexane-1-carboxylate to yield the corresponding enone, ethyl 4-oxocyclohex-2-ene-1-carboxylate. We will explore two robust and widely applicable protocols utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and lithium chloride in dimethylformamide (DMF).

Reaction Mechanism and Reagent Selection

The dehydrobromination of α-bromo ketones proceeds via an E2 elimination mechanism.[1][3] A base abstracts a proton from the carbon adjacent to both the carbonyl group and the bromine-bearing carbon (the α'-proton), leading to the formation of a double bond and the expulsion of the bromide ion. The choice of base and solvent system is critical for achieving high yields and minimizing side reactions.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered amidine base that is highly effective for promoting elimination reactions.[4] Its strong basicity and low nucleophilicity make it ideal for dehydrohalogenations, as it is less likely to participate in unwanted substitution reactions with the electrophilic carbonyl carbon or the carbon bearing the bromine.

-

Lithium Chloride in Dimethylformamide (DMF): This reagent system offers a milder alternative to strong organic bases. While the precise mechanism is subject to some debate, it is believed that the chloride ion can act as a weak base, and the lithium cation can coordinate with the carbonyl oxygen, increasing the acidity of the α'-protons. The polar aprotic nature of DMF facilitates the elimination process.

Experimental Protocols

This section details two distinct protocols for the dehydrobromination of this compound.

Protocol 1: Dehydrobromination using DBU in an Aprotic Solvent

This protocol is favored for its typically shorter reaction times and high yields.

Materials:

-

This compound

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen/argon inlet

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous THF or DCM (approximately 0.1-0.2 M concentration).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

-

Reagent Addition: Slowly add DBU (1.2-1.5 eq) to the stirred solution at room temperature via syringe. A slight exotherm may be observed.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure ethyl 4-oxocyclohex-2-ene-1-carboxylate.

Protocol 2: Dehydrobromination using Lithium Chloride in DMF

This protocol is a milder alternative, suitable for substrates that may be sensitive to strong organic bases.

Materials:

-

This compound

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 eq) and anhydrous lithium chloride (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. This reaction may require several hours to reach completion (4-24 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (approximately 5-10 times the volume of DMF).

-

Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash thoroughly with water to remove residual DMF, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Data Presentation

| Parameter | Protocol 1 (DBU) | Protocol 2 (LiCl/DMF) |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Lithium Chloride |

| Solvent | THF or DCM | DMF |

| Temperature | Room Temperature | 80-100 °C |

| Reaction Time | 1-4 hours | 4-24 hours |

| Typical Yield | >85% | 70-85% |

Characterization of Ethyl 4-oxocyclohex-2-ene-1-carboxylate

The successful synthesis of the target enone can be confirmed by standard spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the vinyl protons of the α,β-unsaturated system, typically in the range of δ 6.0-7.0 ppm. The remaining cyclohexene ring protons will appear as multiplets, and the ethyl ester will show a quartet and a triplet.

-

¹³C NMR (101 MHz, CDCl₃): The spectrum should display signals for the carbonyl carbon of the ketone (δ ~198 ppm), the ester carbonyl (δ ~172 ppm), and the two olefinic carbons (δ ~128-155 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the conjugated ketone (around 1685 cm⁻¹) and the ester carbonyl (around 1735 cm⁻¹).[5] The C=C stretching of the enone will appear around 1620 cm⁻¹.

Visualizations

Reaction Workflow

Caption: Workflow for the synthesis of ethyl 4-oxocyclohex-2-ene-1-carboxylate.

Reaction Mechanism

Caption: E2 elimination mechanism for the dehydrobromination of an α-bromo ketone.

References

- Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry.

- ChemicalBook.

- PubChem.

- Fiveable. Dehydrobromination Definition - Organic Chemistry Key Term.

- Supporting Information: Sulfoxide-medi

- McMurry, J. E. (2015). Organic Chemistry (9th ed.). Cengage Learning.

- Organic Syntheses. stearolic acid.

- PubChem.

- ChemicalBook.

- Chemical Synthesis Database.

- Science of Synthesis Knowledge Upd

- Taylor & Francis.

- ResearchGate.

- ChemicalBook.

- LibreTexts. 22.

- LibreTexts. 22.

- Simson Pharma Limited.

- PubChem. 4-Oxo-2-cyclohexene-1-carboxylic acid.

- Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

- ResearchGate.

- Facile and Efficient Method for a-Monobromination of Dicarbonyl Compounds with N-Bromosuccinimide.

- Benchchem.

- LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- OC-Praktikum. 1006 Bromination of 4-ethoxyacetanilide (phenacetin) to 3-bromo-4-ethoxyacetanilide.

- Sigma-Aldrich.

- NIH. (3S,4S,E)

Sources

Synthesis of bicyclic heterocycles using brominated cyclohexane intermediates

Application Note: Targeted Synthesis of Bicyclic Heterocycles via Brominated Cyclohexane Scaffolds

Executive Summary

This guide details the strategic utilization of brominated cyclohexane intermediates—specifically

Unlike aromatic precursors, brominated cyclohexanes offer a unique stereochemical entry point, allowing for the retention of saturation in the carbocyclic ring while fusing a heteroaromatic system. This note provides validated protocols, mechanistic insights, and troubleshooting frameworks to ensure high-yield, reproducible synthesis.

Mechanistic Foundations & Strategic Value

The utility of

The "Why" Behind the Chemistry

-

Regioselectivity: The bromine atom directs the initial nucleophilic attack, locking the position of the heteroatom fusion.

-

Aromatization Driving Force: In reactions like the Hantzsch synthesis, the final dehydration step is thermodynamically driven by the formation of the stable heteroaromatic ring (thiazole), even though the cyclohexane ring remains saturated.

-

Synthetic Versatility: The bromine can be displaced by sulfur (thiazoles), nitrogen (imidazoles/pyrazines), or oxygen (furans), creating a divergent synthesis pipeline from a single precursor.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from a common brominated scaffold.

Figure 1: Divergent synthetic pathways from

Protocol A: Hantzsch Synthesis of 2-Amino-4,5,6,7-Tetrahydrobenzothiazole

This protocol is the industry standard for synthesizing the core scaffold of dopamine agonists. It utilizes the Hantzsch Thiazole Synthesis, condensing an

Target: 2-Amino-4,5,6,7-tetrahydrobenzothiazole Reaction Type: Condensation / Cyclization Scale: 50 mmol (Pilot Scale)

Materials & Reagents

| Reagent | Equiv. | Amount | Role |

| Cyclohexanone | 1.0 | 4.9 g (50 mmol) | Precursor |

| Bromine ( | 1.0 | 8.0 g (2.6 mL) | Halogenating Agent |

| Thiourea | 2.0 | 7.6 g | Binucleophile |

| Ethanol (Abs.) | - | 50 mL | Solvent |

| Water | - | 100 mL | Solvent/Workup |

| Sodium Hydroxide (20%) | - | As req. | Neutralization |

Step-by-Step Methodology

Step 1: In-Situ Bromination (The Activation)

Rationale: Isolating

-

Dissolve cyclohexanone (50 mmol) in 20 mL of water/ethanol (1:1) in a three-necked flask equipped with a dropping funnel and internal thermometer.

-

Cool the solution to 0–5°C .

-

Add Bromine dropwise over 30 minutes.

-

Critical Control Point: The temperature must not exceed 10°C to prevent poly-bromination. The solution will turn yellow/orange.

-

-

Stir for 1 hour at 10°C until the bromine color fades, indicating conversion to 2-bromocyclohexanone.

Step 2: Hantzsch Cyclization

-

Add Thiourea (100 mmol) directly to the reaction vessel.

-

Heat the mixture to Reflux (approx. 78-80°C) for 4–6 hours.

-

Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material spot (

) should disappear.

Step 3: Workup & Isolation [1]

-

Cool the reaction mixture to room temperature.

-

The hydrobromide salt of the product may precipitate. Dissolve it by adding 50 mL of water.

-

Basify the solution to pH 9–10 using 20% NaOH solution.

-

Observation: The free base will precipitate as a solid.

-

-

Filter the solid and wash with ice-cold water (2 x 20 mL).

-

Recrystallization: Purify using hot ethanol to obtain white/off-white crystals.

Yield Expectation: 75–85% Melting Point: 88–90°C (Lit. val: 89°C).

Mechanistic Visualization (Graphviz)

Figure 2: Step-wise mechanism of the Hantzsch cyclization transforming bromoketone to aminothiazole.

Protocol B: Synthesis of Tetrahydroquinoxalines

While less common than the thiazole route, reacting

Target: 1,2,3,4-Tetrahydroquinoxaline derivative Reagents: 1,2-Phenylenediamine or Ethylenediamine.

-

Preparation: Dissolve 1,2-phenylenediamine (10 mmol) in dry DMF (10 mL).

-

Addition: Add freshly prepared 2-bromocyclohexanone (10 mmol) dropwise at room temperature.

-

Note: Use of a base like

(2 equiv) involves an

-

-

Reaction: Stir at 60°C for 3 hours.

-

Oxidation (Optional): The immediate product is often the dihydro- or tetrahydro- species. To fully aromatize the pyrazine ring (yielding 5,6,7,8-tetrahydroquinoxaline), mild oxidation (e.g., air bubbling or

) may be required depending on the diamine used.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these parameters during execution:

| Issue | Indicator | Root Cause | Corrective Action |

| Low Yield | Dark tarry crude | Polymerization of bromoketone | Keep bromination temp <5°C; Use fresh reagents. |

| Poly-bromination | Multiple TLC spots | Excess Bromine / High Temp | Strict stoichiometry (1.0 equiv |

| Incomplete Cyclization | Intermediate persists | Insufficient heat/time | Ensure vigorous reflux; Check solvent boiling point. |

| Lachrymation | Eye irritation | Volatile | Safety Critical: Always handle bromoketone in a fume hood. Destroy excess bromide with sodium thiosulfate. |

References

-

Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. (2007).

-

Synthesis and biological activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. (2019). Russian Journal of General Chemistry.

-

Green synthesis of biologically active heterocycles of medicinal importance. (2021). Environmental Chemistry Letters.

-

Hantzsch Thiazole Synthesis. (Classic Reaction Reference). Organic Chemistry Portal.

Sources

- 1. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 2. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. US7285669B2 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 6. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Alpha-Bromination of Cyclohexanone Esters

Welcome to the Technical Support Center for the synthesis of α-brominated β-keto esters. The α-bromination of cyclohexanone esters (such as ethyl 2-oxocyclohexanecarboxylate) is a foundational transformation in drug development and complex organic synthesis. However, researchers frequently encounter yield-limiting issues such as over-bromination, poor regioselectivity, and ester hydrolysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your monobromination yields.

Reagent Selection Workflow

Before beginning your synthesis, use the following decision matrix to select the most appropriate brominating agent for your specific cyclohexanone ester derivative.

Decision matrix for selecting the optimal brominating agent based on substrate sensitivity.

Troubleshooting & FAQs

Q1: Why is my yield of the mono-brominated product so low, and how do I prevent di-bromination? Causality & Solution: In β-keto esters like ethyl 2-oxocyclohexanecarboxylate, the α-proton situated between the two carbonyl groups is highly acidic (pKa ~11-13), which facilitates rapid conversion into the enolate ion or enol tautomer [[1]](). This enol acts as the active nucleophile in the reaction 2. However, once the first bromine atom is installed, the resulting α-bromo-β-keto ester can still enolize. If highly reactive molecular bromine (Br₂) is used, the intermediate rapidly consumes a second equivalent of the electrophile, leading to di-bromination. Actionable Fix: Strictly control the stoichiometry to 1.0 - 1.05 equivalents of the brominating agent and maintain low temperatures. Transitioning from Br₂ to milder reagents like N-Bromosuccinimide (NBS) significantly suppresses over-bromination 3.

Q2: I am observing ester hydrolysis and ring-opening during the reaction. How can I protect the ester yield? Causality & Solution: Traditional bromination using Br₂ generates hydrobromic acid (HBr) as a stoichiometric byproduct 2. In the presence of adventitious water, this highly acidic environment catalyzes the hydrolysis of the ester group, often followed by spontaneous decarboxylation of the resulting β-keto acid 1. Actionable Fix: Avoid aqueous acidic conditions. Switch to anhydrous solvents (e.g., anhydrous dichloromethane) and utilize acid-free brominating agents. Bromodimethylsulfonium bromide (BDMS) is particularly effective, as it operates without the need for added base or Lewis acid catalysts, preserving the integrity of sensitive ester functionalities []().

Q3: What is the mechanistic advantage of using BDMS over traditional Br₂? Causality & Solution: BDMS acts as a highly controlled, electrophilic bromonium (Br⁺) source. Unlike Br₂, which can participate in radical pathways or generate harsh acidic environments, BDMS facilitates a purely ionic, chemoselective α-monobromination. It reacts selectively with the most stable enol tautomer of the 1,3-dicarbonyl system . The byproduct is dimethyl sulfide, which is easily removed during workup, avoiding the destructive acidic conditions associated with HBr generation.

Quantitative Data: Comparison of Brominating Agents

| Brominating Agent | Operating Temperature | Typical Yield (%) | Regioselectivity | Primary Byproducts | Reference |

| Molecular Bromine (Br₂) | 0–25 °C | 65–75% | Moderate | Di-brominated species, HBr | 4 |

| N-Bromosuccinimide (NBS) | Room Temp | 80–90% | High | Succinimide | [[4]]() |

| Bromodimethylsulfonium Bromide (BDMS) | 0–5 °C | 85–95% | Very High | Dimethyl sulfide | [](), 4 |

Reaction Mechanism Pathway

Mechanistic pathway of acid/base-catalyzed enolization and electrophilic bromination.

Experimental Protocols

Protocol A: Mild Bromination using N-Bromosuccinimide (NBS)

Best for general laboratory scale where anhydrous conditions are easily maintained.

-

Preparation : In a flame-dried 100 mL round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (10 mmol) in anhydrous dichloromethane (30 mL).

-

Reagent Addition : Add N-Bromosuccinimide (10.5 mmol) portion-wise over 15 minutes at room temperature.

-

Self-Validation Check: The suspension will initially appear cloudy as the NBS is largely insoluble in DCM.

-

-

Reaction Monitoring : Stir the mixture for 1-2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 8:2).

-

Self-Validation Check: The reaction is complete when the starting material spot is consumed and succinimide (a lighter, fluffy solid) precipitates at the surface.

-

-

Workup : Filter the precipitated succinimide. Wash the organic filtrate with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize trace acids, followed by a brine wash (20 mL).

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-brominated ester 4.

Protocol B: High-Yield Regioselective Bromination via BDMS

Best for highly acid-sensitive esters or when maximum regioselectivity is required.

-

Preparation : Dissolve ethyl 2-oxocyclohexanecarboxylate (10 mmol) in anhydrous dichloromethane (25 mL) under an inert argon atmosphere.

-

Temperature Control : Cool the reaction vessel to 0–5 °C using an ice-water bath. Strict temperature control prevents over-reaction.

-

Reagent Addition : Add Bromodimethylsulfonium bromide (BDMS) (10 mmol) in one portion.

-

Self-Validation Check: The dissolution of BDMS and the evolution of dimethyl sulfide gas (distinct odor) indicate active bromination.

-

-

Reaction Monitoring : Stir for 1-3 hours at 0–5 °C until TLC indicates full conversion.

-

Workup : Quench the reaction with cold water (20 mL). Extract with dichloromethane (2 x 15 mL). Wash the combined organic layers with brine and dry over Na₂SO₄.

-

Isolation : Concentrate in vacuo.

-

Self-Validation Check: Due to the high chemoselectivity of BDMS, the crude product often requires no further chromatographic separation, yielding a highly pure oil .

-

References

- Master Organic Chemistry - Halogenation Of Ketones via Enols.

- Benchchem - An In-depth Technical Guide to the Synthesis of N-(1-Bromo-2-oxopropyl)acetamide.

- ResearchGate - A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS).

- Smolecule - Buy Ethyl 3-bromo-2-oxocyclohexanecarboxylate | 30132-23-1.

- NC State University Libraries - 22.7 Alkylation of Enolate Ions – Organic Chemistry.

Sources

Technical Support Center: Handling & Neutralizing Brominated Keto Esters

Status: Operational

Priority: Tier 1 (Health & Safety Critical)

Topic:

Emergency Response Module (The "Red" Zone)

Current Status: Active Spill or Acute Exposure

Q: I just dropped a vial of ethyl bromoacetate/phenacyl bromide outside the hood. What is the immediate protocol?

A: Evacuate, Isolate, then Neutralize. Do not attempt to wipe this up with paper towels; you will increase the surface area and vaporization rate, effectively gassing the room.

-

Evacuate: Clear the lab immediately. Close the door. Post a "DO NOT ENTER - LACHRYMATOR SPILL" sign.

-

Wait: Allow 15–30 minutes for the HVAC system to clear airborne aerosols if the volume was small (<5 mL).

-

Re-enter with PPE: Wear Silver Shield (Laminate) gloves (or double nitrile if unavailable, changed immediately after contact), goggles, and a lab coat. A full-face respirator with organic vapor cartridges is highly recommended.

-

The "Quench" Method:

-

Cover the spill gently with vermiculite or absorbent pads to stop spreading.

-

Flood the absorbent material with 10-20% Sodium Thiosulfate (

) solution. -

Why? The thiosulfate anion (

) is a potent, soft nucleophile that rapidly displaces the bromide ion via an -

Wait 20 minutes. The mixture should cease to smell pungent.

-

Collect as hazardous chemical waste.

-

Q: My eyes are burning despite the sash being down. What is happening?

A: You likely have "Fume Creep" or contaminated gloves.

-

Check your gloves: Did you touch the sash handle, your face, or your phone with gloves that handled the reagent?

-

Action: Discard gloves, wash hands with soap and cool water (hot water opens pores), and don new gloves.

-

-

Check the Sash: If the sash is too high (>18 inches), the capture velocity drops, and turbulence can pull vapors out.

-

Action: Lower sash to the lowest working height.

-

-

Check the Trap: If you are removing solvent (rotary evaporator) or drying the product (vacuum pump), are you venting into the hood?

-

Action: Ensure the vacuum pump exhaust is tubed directly into the hood duct or a secondary cold trap is used.

-

Operational Protocols (The "Blue" Zone)

Current Status: Planning or Executing Synthesis

Q: What is the correct setup to prevent "crying" during synthesis?

A: The "Closed-Loop" Containment Strategy.

Standard bromination (e.g., using

The Protocol:

-

Temperature Control: Keep the reaction as cold as kinetically permitted. Lower temperature = lower vapor pressure.

-

Scrubber Trap: Connect the reaction vessel outlet to a trap containing 10% Sodium Thiosulfate or Sodium Bisulfite . This quenches escaping vapors.[1]

-

Addition: Use a pressure-equalizing addition funnel. Never pour open-mouthed.

Q: Which gloves actually protect against -bromo esters?

A: Nitrile is often insufficient for direct contact. Most researchers assume nitrile is universal. For alkylating agents like benzyl bromide, breakthrough times can be <10 minutes .

| Glove Material | Protection Level | Breakthrough Time (Est.) | Recommendation |

| Silver Shield / Laminate | High | > 4 hours | Mandatory for spills/pure handling |

| Double Nitrile (Thick) | Moderate | 10–15 mins | Acceptable for incidental splash only |

| Latex | Poor | Immediate | DO NOT USE |

Critical Insight: If you spill neat compound on nitrile gloves, remove them immediately . The chemical can permeate the glove and become trapped against your skin, causing a severe chemical burn that may not be felt immediately due to nerve damage.

Decontamination & Waste (The "Green" Zone)

Current Status: Cleanup and Glassware Washing

Q: I washed my flask in the sink and now the whole lab is evacuating. Why?

A: You committed the "Hydrophobic Liberation" error.

The "Thiosulfate Soak" Protocol (Self-Validating):

-

Do NOT put dirty glassware in the sink.

-

Prepare a bath of ethanolic potassium hydroxide (KOH) or aqueous Sodium Thiosulfate in a tub inside the fume hood.

-

Soak all glassware, spatulas, and septa in this bath for 1 hour .

-

Validation: Carefully smell the bath (waft technique). If the sweet/pungent odor persists, soak longer. If odorless, the alkylating agent is destroyed.

-

Wash: Only after quenching can you move the glassware to the sink for a standard detergent wash.

The Mechanism (The "Why")

Topic: TRPA1 Activation Pathway

Understanding the mechanism reinforces why these compounds are so potent even at low concentrations. They do not work by simple irritation; they covalently modify your nerve endings.

The TRPA1 Pathway Diagram

Caption: Mechanism of Action. The

Scientific Grounding

The intense pain response is mediated by the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.[2] Unlike simple acid sensing, this is a covalent modification . The

References

-

National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4]

-

Hinman, A., et al. (2006).[5][6][7] "TRPA1 is a candidate for the mechanosensitive transduction channel of vertebrate hair cells." Proceedings of the National Academy of Sciences, 103(51). (Describes the cysteine modification mechanism).

-

Macpherson, L. J., et al. (2007).[6] "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines."[2][6][8] Nature, 445, 541–545.

-

Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories."[3] 29 CFR 1910.1450.[3][4]

-

Ansell Chemical Resistance Guide. (Permeation data for organic halides).

Sources

- 1. reddit.com [reddit.com]

- 2. The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation | MDPI [mdpi.com]

- 3. chemistry.unm.edu [chemistry.unm.edu]

- 4. reed.edu [reed.edu]

- 5. Frontiers | TRPA1-dependent and -independent activation by commonly used preservatives [frontiersin.org]

- 6. A TRPA1-dependent mechanism for the pungent sensation of weak acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Purification methods for ethyl 3-bromo-4-oxocyclohexane-1-carboxylate (column vs recrystallization)

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of ethyl 3-bromo-4-oxocyclohexane-1-carboxylate. It addresses common challenges encountered when choosing between and executing column chromatography and recrystallization, ensuring you can make informed decisions to achieve the desired purity of this key synthetic intermediate.

Choosing Your Purification Strategy: Column Chromatography vs. Recrystallization

The selection of an appropriate purification method is critical and depends on the scale of your reaction, the nature of the impurities, and the required final purity. This compound, being an α-bromo ketone, presents unique stability challenges that influence this decision.[1]

Comparison of Purification Methods

| Feature | Column Chromatography | Recrystallization |

| Principle | Differential partitioning of components between a stationary and mobile phase.[2][3] | Difference in solubility of the compound and impurities in a solvent at different temperatures.[4][5] |

| Best For | Separating complex mixtures, removing closely related impurities, and purifying oils or non-crystalline solids. | Purifying crystalline solids from a smaller amount of impurities, and for large-scale purifications. |

| Advantages | High resolution for complex mixtures. Applicable to a wide range of compounds. | Cost-effective for large quantities. Can yield very high purity material. Relatively simple procedure.[6] |

| Disadvantages | Can be time-consuming and labor-intensive.[2] Potential for product degradation on the stationary phase.[1][7] Requires significant solvent volumes. | Not suitable for all compounds (e.g., oils). "Oiling out" can be a significant issue.[8][9] Yield can be compromised by the compound's solubility in the cold solvent.[10] |

| Key Considerations for this compound | The acidic nature of silica gel can promote decomposition of this sensitive α-bromo ketone.[1] Careful selection of a less acidic stationary phase or deactivation of silica may be necessary. | The compound must be a solid at room temperature. Finding a suitable solvent system where solubility differs significantly with temperature is crucial. |

Decision-Making Workflow

The following flowchart can guide your choice between column chromatography and recrystallization for the purification of this compound.

Caption: Decision workflow for purification method selection.

Column Chromatography: Troubleshooting & FAQs

Q1: My product seems to be decomposing on the silica gel column. What are the signs and what can I do?

A1: Decomposition of α-bromo ketones on silica gel is a common issue, often indicated by a darkening of the compound band (yellow to brown) and streaking on the TLC plate.[1] The acidic nature of silica gel can catalyze degradation pathways like dehydrobromination.

-

Troubleshooting Steps:

-

Deactivate the Silica Gel: Before preparing the column, create a slurry of the silica gel in the chosen eluent and add a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica surface.

-

Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less likely to cause acid-catalyzed decomposition.

-

Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance to ensure a swift purification process.

-

Keep it Cold: If the compound is particularly sensitive, running the column in a cold room can help minimize thermal degradation.

-

Q2: I'm having trouble separating my product from a close-running impurity. How can I improve the resolution?

A2: Improving separation requires optimizing the mobile phase.

-

Troubleshooting Steps:

-

Solvent System Selection: The choice of solvent is crucial.[3] A common solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[11]

-

Fine-Tune the Eluent Polarity: If the spots are too close, decrease the polarity of the eluent. This will cause all compounds to move slower, increasing the difference in their elution times. For instance, if you are using 20% ethyl acetate in hexanes, try 15% or even 10%.

-

TLC Analysis is Key: Before running the column, perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation (a ΔRf of at least 0.2 is ideal).[12]

-

Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one. The weight of the adsorbent should typically be 20-50 times the weight of the sample.[3]

-

Experimental Protocol: Column Chromatography

-

TLC Analysis: Determine the optimal solvent system using TLC. A good starting point for this compound is a mixture of petroleum ether and ethyl acetate.[13] Aim for an Rf value of around 0.3 for the desired product.[3]

-

Column Packing:

-

Securely clamp a glass column in a vertical position.

-

Place a small plug of glass wool at the bottom of the column.

-

Add a layer of sand (approximately 1 cm).

-

Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).

-

Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to pack the silica gel evenly.[3]

-

Once the silica has settled, add another layer of sand on top to prevent disruption of the silica bed when adding the sample and eluent.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

-

Carefully add the sample solution to the top of the column.

-

Rinse the flask with a small amount of eluent and add this to the column to ensure all the product is transferred.

-

-